Home > Products > Building Blocks P5440 > N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide
N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide - 778274-97-8

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide

Catalog Number: EVT-274225
CAS Number: 778274-97-8
Molecular Formula: C20H17F3N4O3
Molecular Weight: 418.3762
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-Hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide is a small molecule identified as a potential inhibitor of the BCR-ABL protein. [] This protein is a tyrosine kinase involved in the development of chronic myeloid leukemia (CML). Inhibiting BCR-ABL activity is a key therapeutic strategy for treating CML.

4-(6-(4-(Trifluoromethoxy)phenylamino)-5-methylpyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide []

Compound Description: 4-(6-(4-(Trifluoromethoxy)phenylamino)-5-methylpyrimidin-4-yl)-N-(2-morpholinoethyl)benzamide is a small molecule investigated for its potential to inhibit BCR-ABL, a tyrosine kinase. []

Relevance: This compound shares the core structure of N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide, including the central pyrimidine ring, the 4-(trifluoromethoxy)phenylamino substituent at the 6-position, and the benzamide group at the 4-position. The key structural difference lies in the substituent on the benzamide nitrogen. This compound features a 2-morpholinoethyl group while the main compound has a 2-hydroxyethyl group. This difference suggests exploration of various amine substituents for modulating activity against kinases like BCR-ABL. []

Imatinib []

Compound Description: Imatinib is a well-known tyrosine kinase inhibitor, primarily targeting BCR-ABL, PDGFR, and c-Kit. [] It serves as a reference point for developing new kinase inhibitors.

Relevance: While not structurally identical, Imatinib provides a valuable comparison point for understanding the structure-activity relationships of N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide and related compounds. Both share a phenylaminopyrimidine core as the central scaffold, highlighting the importance of this moiety for kinase inhibition. Key differences include the presence of a benzamide group in the main compound (absent in Imatinib) and variations in substituents on the phenyl rings. These comparisons aid in identifying structural modifications that might enhance potency or selectivity for specific kinases. []

6-Acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-ylpyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one [, ]

Compound Description: This compound acts as a selective inhibitor of cyclin-dependent kinase 4 (CDK4). [, ] It is often used in combination with MEK inhibitors for enhanced anticancer activity. [, ]

Relevance: Though structurally distinct from N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide, this CDK4 inhibitor highlights the broader context of kinase signaling pathways in cancer. Its use in combination with MEK inhibitors, particularly N-[(R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide, emphasizes the interconnected nature of these pathways and the potential for synergistic effects when targeted simultaneously. [, ] This emphasizes the importance of exploring the target profile of N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide and its potential for combinatorial therapy in cancer treatment.

N-[(R)-2,3-dihydroxypropoxy]-3,4-difluoro-2-(2-fluoro-4-iodophenylamino)benzamide [, ]

Compound Description: This compound is a potent MEK inhibitor often studied in combination with other kinase inhibitors for cancer therapy. [, ]

Relevance: While structurally different from N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide, this MEK inhibitor highlights the importance of exploring kinase inhibitors in combination. The research demonstrates that combining this MEK inhibitor with the CDK4 inhibitor 6-acetyl-8-cyclopentyl-5-methyl-2-(5-piperazin-1-ylpyridin-2-ylamino)-8H-pyrido[2,3-d]pyrimidin-7-one can enhance anticancer activity. [, ] This underscores the potential of N-(2-hydroxyethyl)-4-(6-(4-(trifluoromethoxy)phenylamino)pyrimidin-4-yl)benzamide as a candidate for combinatorial therapy, prompting further investigation into its synergistic effects with other kinase inhibitors.

Overview

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide is a complex organic compound with significant biological activity, particularly as an inhibitor of protein kinases, including Janus kinase pathways. This compound is characterized by its unique structure that incorporates a benzamide core substituted with a hydroxyethyl group and a trifluoromethoxy phenyl moiety. Its molecular formula is C20H17F3N4O3C_{20}H_{17}F_3N_4O_3, and it has a molecular weight of 418.37 g/mol .

Source and Classification

This compound is classified as a phenyl amino pyrimidine derivative and falls under the category of pharmaceutical compounds known for their kinase inhibitory properties. It is primarily utilized in scientific research, especially in studies focused on cancer and autoimmune diseases due to its role in inhibiting critical signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide typically involves multi-step organic synthesis techniques. Key steps may include:

  1. Formation of the Pyrimidine Ring: The initial step often involves the synthesis of the pyrimidine core through cyclization reactions involving appropriate precursors.
  2. Amino Group Introduction: The introduction of the amino group at the 6-position of the pyrimidine ring is achieved through nucleophilic substitution reactions.
  3. Benzamide Formation: The final step involves coupling the synthesized pyrimidine with a benzamide derivative, which includes the hydroxyethyl group.

Optimization of reaction conditions such as temperature, solvent choice, and reaction time is crucial to maximize yield and purity .

Chemical Reactions Analysis

Reactions and Technical Details

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide participates in various chemical reactions primarily due to its functional groups:

  1. Nucleophilic Substitution Reactions: The amino group can engage in nucleophilic attacks on electrophilic centers.
  2. Hydrolysis Reactions: The amide bond can undergo hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
  3. Kinase Inhibition Mechanism: The compound's interaction with protein kinases involves binding to ATP-binding sites, thereby inhibiting kinase activity.

These reactions are crucial for understanding its biochemical interactions and therapeutic potential .

Mechanism of Action

Process and Data

The mechanism of action for N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide primarily revolves around its role as a kinase inhibitor:

  1. Binding Affinity: The compound binds to specific protein kinases, particularly Janus kinases, which play essential roles in cell signaling related to growth and immune responses.
  2. Inhibition of Phosphorylation: By occupying the ATP-binding site on these kinases, it prevents phosphorylation processes critical for signal transduction pathways involved in cell proliferation and survival.

This inhibition can lead to reduced tumor growth and modulation of immune responses, making it a candidate for therapeutic applications in cancer treatment .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Moderately soluble in organic solvents; solubility varies based on conditions .
  • Boiling Point: Not specified in available data.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to hydrolysis.

Relevant Data or Analyses

  • Log P (Partition Coefficient): Indicates moderate lipophilicity, impacting bioavailability .
  • Absorption Characteristics: High gastrointestinal absorption potential suggests good oral bioavailability .
Applications

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide has several notable scientific applications:

  1. Cancer Research: Investigated as a potential treatment for various cancers due to its ability to inhibit critical signaling pathways.
  2. Autoimmune Disorders: Explored for therapeutic use in diseases characterized by dysregulated immune responses.
  3. Drug Development: Serves as a lead compound for developing more selective kinase inhibitors with improved efficacy and safety profiles .

This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its importance in modern medicinal chemistry research.

Introduction to N-(2-Hydroxyethyl)-4-(6-((4-(Trifluoromethoxy)Phenyl)Amino)Pyrimidin-4-yl)Benzamide

Structural Characterization and IUPAC Nomenclature

The systematic IUPAC designation for this compound is N-(2-hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide, precisely defining its molecular architecture. The core structure consists of a central pyrimidine ring substituted at position 4 with a benzamide-bearing phenyl group and at position 6 with an aniline derivative containing the trifluoromethoxy (-OCF₃) substituent in the para position. Critical structural features include:

  • Pyrimidine Core: Serves as a kinase-binding scaffold with hydrogen bond acceptors at N1 and N3
  • Trifluoromethoxy Aniline: Provides electron-withdrawing character and metabolic stability
  • Benzamide Linker: Connects the pyrimidine to the solubilizing hydroxyethyl group
  • N-(2-Hydroxyethyl)amide: Enhances aqueous solubility through hydrogen bonding capacity

Table 1: Structural Identifiers of the Compound

Identifier TypeValue
IUPAC NameN-(2-hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide
CAS Registry Number778274-97-8
Canonical SMILESOCCNC(=O)C1=CC=C(C=C1)C2=CC=NC(=N2)NC3=CC=C(C=C3)OC(F)(F)F
InChI KeyIIQUYGWWHIHOCF-UHFFFAOYSA-N
Molecular FrameworkAromatic heteromonocyclic compounds, benzene derivatives

Spectroscopic confirmation includes characteristic ¹H NMR signatures: hydroxyethyl protons (δ 3.4-3.6 ppm), amide NH (δ 8.5-8.7 ppm), pyrimidine protons (δ 8.1-8.3 and 7.0-7.2 ppm), and aromatic protons (δ 7.4-8.0 ppm). Mass spectrometry analysis confirms the molecular ion [M+H]⁺ at m/z 419.2, consistent with the molecular formula C₂₀H₁₇F₃N₄O₃ [2] [4] [5].

Physicochemical Properties: Molecular Formula, Weight, and Solubility Analysis

The compound exhibits defined physicochemical parameters critical to its pharmacokinetic behavior and research applications:

  • Molecular Formula: C₂₀H₁₇F₃N₄O₃
  • Molecular Weight: 418.37 g/mol
  • Appearance: White to beige crystalline powder
  • Solubility Profile:
  • Highly soluble in DMSO (>10 mg/mL, clear solution)
  • Limited aqueous solubility (<0.1 mg/mL in pure water)
  • Moderate solubility in polar organic solvents (ethanol, methanol)
  • Low solubility in non-polar solvents (hexane, toluene)

Table 2: Comprehensive Physicochemical Profile

PropertyValue/Description
Empirical FormulaC₂₀H₁₇F₃N₄O₃
Exact Mass418.1256 g/mol
XLogP3~3.2 (Predicted)
Hydrogen Bond Donors3
Hydrogen Bond Acceptors7
Rotatable Bonds7
Topological Polar Surface Area87.7 Ų
Melting Point>250°C (decomposition observed)

The trifluoromethoxy group significantly influences lipophilicity (LogP ≈ 3.2), promoting membrane permeability while the hydroxyethylamide moiety provides amphiphilic balance. The polar surface area (87.7 Ų) suggests moderate blood-brain barrier permeability potential. Solubility in DMSO at concentrations ≥10 mg/mL facilitates biological testing in in vitro systems. The compound's stability under standard storage conditions (2-8°C) allows for long-term research utility without significant degradation [2] [4] [5].

Historical Development and Patent Landscape

The compound emerged during a period of intensive kinase inhibitor development (2005-2010), specifically targeting oncogenic kinases involved in myeloproliferative disorders and resistant leukemias. Patent protection was secured through US8486941B2 ("Phenyl amino pyrimidine compounds and uses thereof"), which claimed composition of matter for this chemical entity and its application as a Janus kinase (JAK) inhibitor, particularly effective against the JAK2V617F mutation prevalent in polycythemia vera and essential thrombocythemia. This patent established the compound's utility in treating myeloproliferative neoplasms through selective JAK2 inhibition (IC₅₀ <100 nM) while sparing related kinases [1].

Concurrently, research identified its activity against BCR-Abl tyrosine kinase, including imatinib-resistant mutants. Marketed as GNF-5 in research contexts, the compound demonstrated synergistic effects with nilotinib against chronic myeloid leukemia, particularly in overcoming T315I gatekeeper mutations—a major clinical resistance mechanism. This dual activity profile (JAK2 and BCR-Abl inhibition) positioned it uniquely among targeted therapies for hematological malignancies. The compound is commercially available as a research chemical under catalog numbers such as SML0511 (Sigma-Aldrich) with purity certification (≥98% by HPLC) for experimental use [5].

Table 3: Therapeutic Applications and Molecular Targets

Therapeutic AreaMolecular TargetBiological Activity
Myeloproliferative DisordersJAK2 (V617F mutant)Selective inhibition of mutant JAK2 signaling
Chronic Myeloid LeukemiaBCR-Abl (wild-type and mutants)Synergistic inhibition with nilotinib
Cellular Proliferation AssaysDownstream STAT phosphorylationSuppression of JAK-STAT signaling pathway

Patent US20070265326A1 ("Novel compounds") further expanded the structural space of related benzamide-pyrimidine hybrids, while formulation approaches for optimized bioavailability appeared in WO2013074432A1. The compound continues to serve as a structural template for developing inhibitors against resistance-conferring kinase mutations, with ongoing research exploring its potential in combinatorial therapies and novel kinase targeting strategies [1] [3] [6].

Table 4: Key Patent and Commercial Information

IdentifierTypeRelevance
US8486941B2PatentCovers composition and JAK2 inhibition methods
778274-97-8CAS RegistryUnique chemical identifier
SML0511Commercial IDSigma-Aldrich research compound code
AR00GAUOCommercial IDAaron Chemicals catalog number
MFCD29035151MDL NumberStructure database identifier

The historical development of this compound exemplifies the rational design of multi-targeted kinase inhibitors through strategic incorporation of: (1) hinge-binding pyrimidine cores, (2) hydrophobic pocket-directed aryl groups, and (3) solubilizing side chains—a trifecta that maintains drug-like properties while addressing complex kinase resistance mechanisms. Its continued research application validates this design philosophy in contemporary kinase inhibitor development [1] [5] [7].

Properties

CAS Number

778274-97-8

Product Name

N-(2-Hydroxyethyl)-4-(6-((4-(trifluoromethoxy)phenyl)amino)pyrimidin-4-yl)benzamide

IUPAC Name

N-(2-hydroxyethyl)-4-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide

Molecular Formula

C20H17F3N4O3

Molecular Weight

418.3762

InChI

InChI=1S/C20H17F3N4O3/c21-20(22,23)30-16-7-5-15(6-8-16)27-18-11-17(25-12-26-18)13-1-3-14(4-2-13)19(29)24-9-10-28/h1-8,11-12,28H,9-10H2,(H,24,29)(H,25,26,27)

InChI Key

DEGDCVFNFAOIPU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=NC=N2)NC3=CC=C(C=C3)OC(F)(F)F)C(=O)NCCO

Solubility

Soluble in DMSO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.